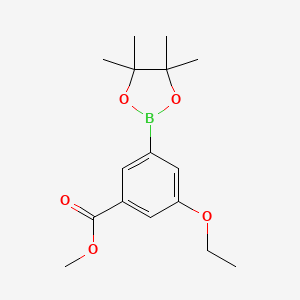

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Overview

Description

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

Borylation Reaction: The introduction of the boron moiety is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Esterification: The benzoic acid derivative is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation.

Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates through cross-coupling reactions.

Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic materials.

Biological Research: Used in the synthesis of biologically active compounds and probes.

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxypyridine-5-boronic acid pinacol ester

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of the ethoxy group can also affect its solubility and stability compared to other boronic esters.

Biological Activity

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H23BO5

- Molecular Weight : 306.16 g/mol

- CAS Number : 1218789-54-8

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The dioxaborolane structure allows for:

- Ligand Binding : The boron atom can form reversible covalent bonds with nucleophilic sites in proteins and nucleic acids.

- Enzyme Inhibition : It may inhibit specific enzymes by mimicking substrates or altering enzyme conformation.

- Cell Signaling Modulation : The compound could influence signaling pathways by interacting with receptor proteins.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

Anti-Cancer Activity

Several studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance:

- Mechanism : These compounds may selectively target cancer cells by exploiting differences in metabolic pathways compared to normal cells.

- Case Study : A study demonstrated that a related boron compound inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of estrogen receptor pathways .

Antimicrobial Properties

The antimicrobial activity of similar dioxaborolane derivatives has been reported:

- Mechanism : They disrupt bacterial cell membrane integrity or inhibit essential enzymatic processes.

- Case Study : Research found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria .

Data Table: Biological Activities of Related Compounds

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial:

Properties

IUPAC Name |

methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-7-20-13-9-11(14(18)19-6)8-12(10-13)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXPSGJPZOSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675277 | |

| Record name | Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-54-8 | |

| Record name | Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.